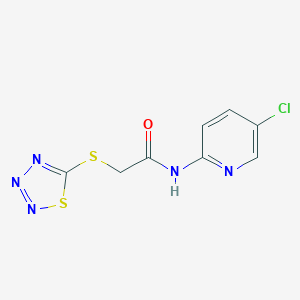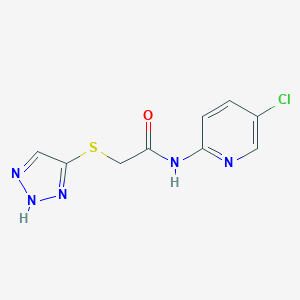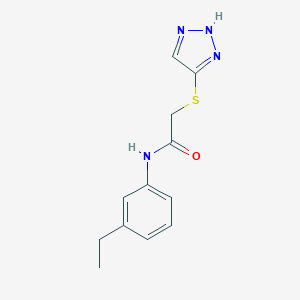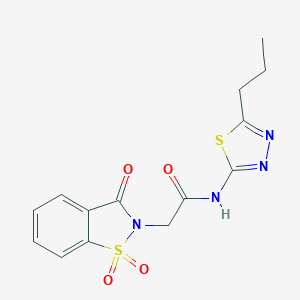![molecular formula C16H24N2O2S B249491 2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B249491.png)
2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide, also known as Boc-L-leucyl-L-leucyl-L-methionine thioester (Boc-Leu-Leu-Met-OSu) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
Mechanism of Action
The mechanism of action of Boc-Leu-Leu-Met-OSu involves the cleavage of the thioester bond by proteases. Upon cleavage, the thioester bond is hydrolyzed, resulting in the release of the Boc-Leu-Leu-Met peptide and the formation of a thiol group.
Biochemical and physiological effects:
Boc-Leu-Leu-Met-OSu has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of proteases such as chymotrypsin, trypsin, and elastase. Additionally, Boc-Leu-Leu-Met-OSu has been shown to have anti-inflammatory effects by inhibiting the activity of neutrophils and reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using Boc-Leu-Leu-Met-OSu in lab experiments is its high specificity towards proteases, allowing for accurate measurements of their enzymatic activity. However, one limitation of using Boc-Leu-Leu-Met-OSu is its susceptibility to hydrolysis, which can lead to false readings in experiments.
Future Directions
There are several future directions for the use of Boc-Leu-Leu-Met-OSu in biochemical and physiological research. One potential direction is the development of more potent inhibitors of proteases using Boc-Leu-Leu-Met-OSu as a template. Additionally, Boc-Leu-Leu-Met-OSu can be used to study the specificity of proteases towards their substrates in more detail, leading to a better understanding of their enzymatic activity. Finally, Boc-Leu-Leu-Met-OSu can be used to study the role of proteases in various disease states, such as cancer and inflammation.
Synthesis Methods
The synthesis of Boc-Leu-Leu-Met-OSu involves the reaction of tert-butylaminoacetic acid, 2,6-dimethylphenylacetic acid, and methionine with thionyl chloride to form the corresponding acid chlorides. These acid chlorides are then reacted with N-hydroxysuccinimide and dicyclohexylcarbodiimide to form the corresponding N-hydroxysuccinimide esters. Finally, the thiol group of methionine is reacted with the N-hydroxysuccinimide ester to form Boc-Leu-Leu-Met-OSu.
Scientific Research Applications
Boc-Leu-Leu-Met-OSu has been used in various biochemical and physiological research studies. It is commonly used as a substrate for proteases such as chymotrypsin, trypsin, and elastase to study their enzymatic activity. Additionally, Boc-Leu-Leu-Met-OSu has been used to study the inhibition of proteases by various inhibitors and to determine the specificity of proteases towards their substrates.
properties
Product Name |
2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide |
|---|---|
Molecular Formula |
C16H24N2O2S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H24N2O2S/c1-11-7-6-8-12(2)15(11)17-13(19)9-21-10-14(20)18-16(3,4)5/h6-8H,9-10H2,1-5H3,(H,17,19)(H,18,20) |
InChI Key |
DMBLCEMRGKJCOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSCC(=O)NC(C)(C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)


![N-(2-methoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B249428.png)
![2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone](/img/structure/B249429.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B249431.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249432.png)
